molecular formula C25H48N4O6 B064545 Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate CAS No. 170161-27-0

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate

Cat. No. B064545
M. Wt: 500.7 g/mol
InChI Key: FIPOUUYFPSMVMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related macrocyclic compounds involves several key steps, including efficient synthesis methods that achieve high yields and purity. For instance, Jagadish et al. (2011) detailed an efficient synthesis for a closely related compound, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, characterizing it spectroscopically and through X-ray crystallographic analysis, highlighting the process's efficiency and the compound's reactivity (Jagadish et al., 2011). Similarly, Li et al. (2009) described a facile and cost-effective synthesis of DOTA-Tris(t)Bu ester, a precursor chelating agent for lanthanide ions, which emphasizes operational convenience and reduced cost (Li et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in understanding the properties and potential applications of these compounds. For example, Aranburu Leiva et al. (2017) synthesized and characterized a cyclam-based macrocycle, revealing its structure through spectroscopic techniques and single-crystal X-ray diffraction, which aids in understanding the compound's chemical behavior (Aranburu Leiva et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate derivatives can be elucidated through their synthesis and subsequent reactions. Mironovich and Shcherbinin (2014) explored the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative, offering insights into the chemical behavior and potential applications of such compounds (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

The physical properties, including solubility and crystalline structure, significantly affect the compound's applications. The study by Burchell et al. (2000) on the meso and racemic forms of a related tetraazacyclotetradecane provides valuable data on its supramolecular structures, which are essential for designing functional materials and catalysts (Burchell et al., 2000).

Scientific Research Applications

  • Intermediate in Medicinally Important Chelators : The compound is used as an intermediate in preparing DO3A and DOTA metal chelators, which are significant in medical applications, particularly in radiopharmaceuticals and contrast agents for imaging (Jagadish et al., 2011).

  • Regioselective Synthesis : A method for the near-quantitative synthesis of a related compound, 1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide, was achieved, demonstrating the compound's potential in controlled chemical synthesis (Lázár, 1999).

  • Development of Tert-Butylating Reagents : The compound's derivatives are used in developing new tert-butylating reagents for acid-catalyzed tert-butylation of alcohols and carboxylic acids, showing its utility in organic synthesis (Yamada et al., 2016).

  • Synthesis of Magnetic Resonance Imaging (MRI) Agents : The compound is instrumental in synthesizing MRI contrast agents. A specific process for synthesizing a chiral tetraazamacrocycle related to this compound has been developed for MRI applications (Levy et al., 2009).

  • Bifunctional Chelating Agents : It is used to synthesize bifunctional chelating agents, which are important in creating complexes for medical and industrial applications (Mishra & Chatal, 2001).

  • Synthesis of Mixed-Metal, Di- and Oligo-Nuclear Metal Complexes : Derivatives of this compound are used to synthesize new linked heteroditopic macrocyclic systems, suitable for a range of mixed-metal and multi-nuclear metal complexes (Chartres et al., 2000).

  • Precursor Chelating Agent for Molecular Imaging : A specific derivative, DOTA-Tris-(t)Bu ester, serves as a precursor chelating agent for lanthanide ions, useful in improving the targeting specificity and pharmacokinetics of contrast media in molecular imaging (Li et al., 2009).

  • Synthesis of Biologically Active Compounds : The compound's derivatives are involved in synthesizing various biologically active compounds, demonstrating its significance in pharmaceutical chemistry (Ivanov, 2020).

properties

IUPAC Name

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOUUYFPSMVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449046
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate

CAS RN

170161-27-0
Record name 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
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Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
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Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
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Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
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Tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate
Reactant of Route 6
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Citations

For This Compound
8
Citations
Y Wang, ST Hazeldine, J Li… - Advanced healthcare …, 2015 - Wiley Online Library
CXCR4 chemokine receptor plays a crucial role in metastatic spread of multiple types of cancer. The present study reports on synthesis of functional polymers based on newly …
Number of citations: 43 onlinelibrary.wiley.com
MM Sakyiamah, T Kobayakawa, M Fujino… - Bioorganic & Medicinal …, 2019 - Elsevier
The chemokine receptor CXCR4/stromal cell-derived factor-1 (SDF-1: CXCL12) signaling axis represents a crucial drug target due to its relevance to several diseases such as HIV-1 …
Number of citations: 15 www.sciencedirect.com
A Allam, L Maigre, RA de Sousa, E Dumont… - European Journal of …, 2017 - Elsevier
Abstract Structure of bacterial envelope is one of the major factors contributing to Gram negative bacterial resistance. To develop new agents that target the bacterial membranes, we …
Number of citations: 12 www.sciencedirect.com
Y Wu, H Zhu, X Zhang, P Yu, Y Gui, Z Xu… - … of Radioanalytical and …, 2021 - Springer
CXCR4 plays an important role in a number of immunological-based diseases and cancers. The development of radiotracers targeting CXCR4 can provide a valuable tool for the …
Number of citations: 1 link.springer.com
AD Peters, C McCallion, A Booth, JA Adams… - Organic & …, 2018 - pubs.rsc.org
A bis(cyclam)-capped cholesterol lipid designed to bind C–X–C chemokine receptor type 4 (CXCR4) was synthesised in good overall yield from 4-methoxyphenol through a seven step …
Number of citations: 4 pubs.rsc.org
ZH Peng, Y Xie, Y Wang, J Li… - Molecular …, 2017 - ACS Publications
An HPMA-based polymeric prodrug of a CXCR4 antagonist, AMD3465 (P-SS-AMD), was developed as a dual-function carrier of therapeutic miRNA. P-SS-AMD was synthesized by a …
Number of citations: 11 pubs.acs.org
Y Wang - 2016 - digitalcommons.unmc.edu
Metastasis is the main cause of cancer mortality and morbidity, leading to several million deaths every year. Less than 20% of pancreatic cancer (PC) patients are candidates for surgery …
Number of citations: 4 digitalcommons.unmc.edu
JFRN Portel - 2018
Number of citations: 0

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